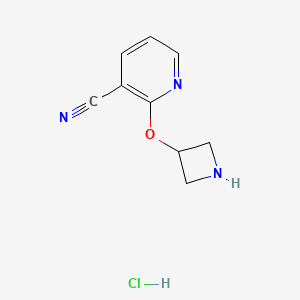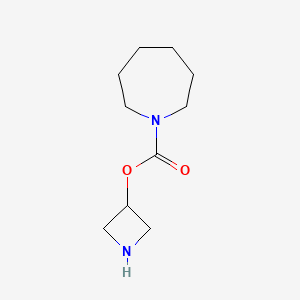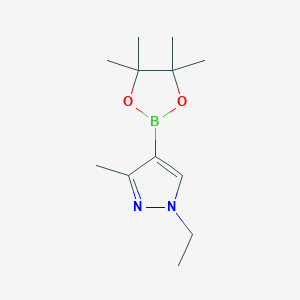
2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride
Descripción general
Descripción
2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride, or 2-ANH, is a compound that has recently been gaining attention for its potential applications in scientific research. It is a novel compound with a unique structure that has been found to have a variety of biochemical, physiological, and pharmacological effects. This article will provide an overview of 2-ANH, including the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Azetidin-3-yloxy nicotinonitrile hydrochloride, as a derivative of azetidine, has notable applications in chemical synthesis and reactivity. Azetidines, including azetidin-3-yloxy nicotinonitrile hydrochloride, are known for their stability and reactivity, making them useful in various chemical transformations. These compounds undergo reactions with electrophiles and nucleophiles, leading to a range of useful products such as amides, alkenes, and amines. The ring-opening of azetidines is a critical reaction that allows the formation of cyclic products like piperidines, pyrrolidines, and pyrroles. Additionally, azetidines serve as precursors for synthesizing other heterocyclic compounds, demonstrating their versatility in chemical synthesis (Singh, D’hooghe, & Kimpe, 2008).
Antimycobacterial Applications
Compounds containing the nicotinonitrile moiety have been synthesized and tested for their antimycobacterial activities. A study on the synthesis of benzonitrile/nicotinonitrile-based s-triazines, developed through efficient palladium-catalyzed C-C Suzuki coupling, showcased their potential as antimycobacterial agents against Mycobacterium tuberculosis. This research signifies the role of nicotinonitrile compounds in developing new therapeutic agents against tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Photophysical and Chemosensing Applications
Nicotinonitrile derivatives have also been explored for their photophysical properties. A study reported the synthesis of nicotinonitrile derivatives with strong blue-green fluorescence emission, making them promising candidates for applications in material science and as environmentally sensitive fluorophores. The research highlights the substantial emission spectra of these compounds, underscoring their potential in various scientific applications (Hussein, El Guesmi, & Ahmed, 2019).
Antibacterial and Antifungal Properties
Azetidin-3-yloxy nicotinonitrile hydrochloride derivatives have been studied for their potential antibacterial and antifungal properties. The synthesis of Schiff bases and azetidinones of 1-naphthol, and their subsequent testing against various bacterial and fungal strains, demonstrates the significant biological activity of these compounds. This research contributes to the understanding of the antimicrobial potential of azetidin-3-yloxy nicotinonitrile hydrochloride derivatives (Kumar, Kumar, & Sati, 2012).
Mecanismo De Acción
The mechanism of action for ‘2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride’ is not specified in the search results. It’s mentioned that this compound has diverse applications in scientific research, including drug discovery, which suggests it may interact with biological systems in a specific way.
Safety and Hazards
The safety data sheet for a similar compound, ‘2-(azetidin-3-ylidene)acetonitrile (hydrochloride)’, provides some general safety measures that might also apply to ‘2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride’. These include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Propiedades
IUPAC Name |
2-(azetidin-3-yloxy)pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-4-7-2-1-3-12-9(7)13-8-5-11-6-8;/h1-3,8,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBLSCZWLFBWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC=N2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)


![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)
![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)
![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)

![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)
